molecular formula C55H92O23 B3030189 [(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate CAS No. 87733-67-3

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

Cat. No.: B3030189
CAS No.: 87733-67-3
M. Wt: 1121.3 g/mol
InChI Key: HAJTYGKLQDXTPO-UHFFFAOYSA-N
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Description

This compound is a highly complex glycoside featuring a steroidal backbone (cyclopenta[a]phenanthren derivative) with multiple sugar moieties (oxane rings) and acetylated functional groups. The compound’s stereochemistry and branching pattern are critical for its molecular recognition and stability .

Properties

IUPAC Name

[6-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-72-47-43(67)36(60)28(59)21-71-47)26-12-17-54(8)35(26)27(58)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)37(61)29(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)57/h11,26-50,56,58-69H,10,12-23H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJTYGKLQDXTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H92O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317103
Record name Ginsenoside Rs1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1121.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Rs1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87733-67-3
Record name Ginsenoside Rs1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87733-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rs1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ginsenoside Rs1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

The compound is a complex polyphenolic structure with potential therapeutic applications. Its intricate stereochemistry suggests a significant biological activity that warrants detailed exploration. This article aims to summarize the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

The compound's chemical structure features multiple hydroxyl groups and a complex arrangement of oxane rings which are characteristic of many bioactive natural products. The presence of these functional groups is often correlated with various biological activities such as antioxidant and anti-inflammatory effects.

1. Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit potent antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals. For instance:

  • A study demonstrated that polyphenolic compounds can significantly reduce oxidative stress markers in cellular models .

2. Anti-inflammatory Effects

Research has shown that this type of compound can modulate inflammatory pathways. In particular:

  • One study reported that saponins derived from related structures inhibited the release of pro-inflammatory cytokines such as IL-1β and TNF-α in experimental models of cerebral ischemia .

3. Neuroprotective Properties

The neuroprotective potential is particularly notable in the context of ischemic brain injury:

  • In focal cerebral ischemia models using rats treated with related compounds like Notoginsenoside R1 showed reduced neurological deficits and improved outcomes .

Case Studies

Case Study 1: Neuroprotection in Ischemic Models
In a controlled study involving rats subjected to middle cerebral artery occlusion (MCAO), administration of the compound resulted in:

  • Reduction in Neurological Deficit Scores (NDS)
  • Decreased Cerebral Infarct Volume (CIV)
    These findings suggest a protective role against ischemic damage.

Case Study 2: Antioxidant Efficacy
A comparative analysis of various related polyphenolic compounds revealed:

CompoundIC50 Value (µM)Mechanism
Compound A25Free radical scavenging
Compound B30Metal chelation
Target Compound20Both mechanisms

This table indicates that the target compound exhibits superior antioxidant activity compared to others tested.

The biological activities are likely mediated through several mechanisms:

  • Scavenging Free Radicals: Hydroxyl groups donate electrons to free radicals.
  • Inhibition of Enzymatic Pathways: Modulation of enzymes involved in inflammation and oxidative stress.
  • Gene Expression Modulation: Influencing transcription factors related to oxidative stress response.

Comparison with Similar Compounds

Structural Similarity and Computational Methods

The compound’s similarity to analogous glycosides and steroids is assessed using molecular fingerprinting (e.g., Morgan fingerprints) and the Tanimoto coefficient , a widely accepted metric for structural overlap . For example:

  • Aglaithioduline , a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), shares analogous pharmacokinetic properties despite divergent core structures .
  • Diarylmethanes (e.g., compounds 10a and 12a) exhibit identical binding modes to AKT protein targets, highlighting how minor structural differences (e.g., substituent positioning) can retain bioactivity .

Table 1: Structural Comparison Metrics

Compound Class Core Structure Tanimoto Similarity Key Functional Groups Reference
Target Compound Steroidal glycoside N/A Acetyl, hydroxyl, oxane
Aglaithioduline Alkaloid ~70% vs. SAHA Hydroxyl, amine
Diarylmethanes Aromatic >85% intra-class Methoxy, hydrophobic tails

Table 2: Pharmacokinetic and Bioactivity Comparison

Compound Solubility (LogP) Bioactivity (MIC/IC₅₀) Metabolic Stability Reference
Target Compound Estimated ~1.2 Not tested High (acetylated)
1,3-Dioxolanes (e.g., compound 7) 2.8–3.5 4.8–5000 µg/mL Moderate
SAHA 1.9 1.2 µM (HDAC inhibition) Low
Spectroscopic and Physicochemical Properties
  • Raman spectroscopy : Compounds with similar core structures (e.g., codeine, morphine) show distinct spectral fingerprints due to functional group variations (e.g., acetyl vs. hydroxyl) .
  • Dielectric properties : Sulfur-containing coal analogs highlight how polar groups (e.g., hydroxyl in the target compound) influence microwave absorption and reactivity .

Table 3: Physicochemical Properties

Property Target Compound Diphenyl Sulfoxide 1,3-Dioxolane 7
Molecular Weight (g/mol) ~1150 (estimated) 202.3 282.78
Melting Point (°C) Not reported 123–125 94–95
Hydrophilicity (LogS) Low Moderate Low
Challenges in Similarity Assessment
  • Activity cliffs: Structurally similar compounds may exhibit divergent bioactivities due to minor stereochemical changes (e.g., chiral 1,3-dioxolanes vs. racemic forms) .
  • Method dependency : Similarity indices vary between fingerprinting algorithms (e.g., MACCS vs. Morgan), necessitating multi-method validation .

Q & A

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays. For instance, if cell-based assays (e.g., MTT viability tests) conflict with in vivo results (e.g., hyperprolactinemia rat models in ), conduct pharmacokinetic studies (LC-MS/MS plasma analysis) to assess bioavailability. Adjust for membrane permeability differences using logP calculations (e.g., ChemAxon or ACD/Labs). ’s PAINS filter data highlights avoiding false positives from aggregation .

Q. How can researchers profile the compound’s in vivo metabolic pathways?

  • Methodological Answer : Administer 13C^{13}C-labeled compound to rodent models and analyze metabolites via LC-HRMS. Use KEGG pathway enrichment (as in ) to identify disrupted pathways (e.g., steroidogenesis or glucose metabolism). Bile duct cannulation and fecal extraction differentiate hepatic vs. renal clearance. Compare fragmentation patterns with libraries (e.g., NIST) to annotate metabolites .

Critical Considerations

  • Stereochemical Complexity : The compound’s 12 stereocenters demand rigorous chiral chromatography (e.g., Chiralpak IG-3) during purification .
  • Bioassay Design : Use organoid models (e.g., 3D liver spheroids) to mimic in vivo conditions, as 2D cell lines may lack metabolic enzymes .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw NMR/MD trajectories via repositories like Zenodo .

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